(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Brand Name: Vulcanchem
CAS No.: 60143-30-8
VCID: VC21542130
InChI: InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C12H23NO4
Molecular Weight: 245.32 g/mol

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine

CAS No.: 60143-30-8

Cat. No.: VC21542130

Molecular Formula: C12H23NO4

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine - 60143-30-8

Specification

CAS No. 60143-30-8
Molecular Formula C12H23NO4
Molecular Weight 245.32 g/mol
IUPAC Name (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
Standard InChI InChI=1S/C12H23NO4S.C12H23N/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1
Standard InChI Key HJENAZQPOGVAEK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NCCCCCCC(=O)O

Introduction

Structural Properties and Molecular Information

Chemical Structure and Identification

The detailed molecular information for this compound provides essential data for understanding its chemical behavior and reactivity patterns. The compound's full identity is defined by the following parameters:

Table 1: Molecular Identification Parameters

ParameterValue
IUPAC Name(2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine
CAS Number60143-30-8
Molecular FormulaC24H46N2O4S
Molecular Weight458.7 g/mol
InChI KeyCHFNEXOXGYAUEY-QRPNPIFTSA-N

These identification parameters establish the compound's unique chemical identity and allow for its precise characterization in scientific literature and chemical databases.

Structural Components and Features

The structural analysis of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine reveals several key functional groups that contribute to its chemical properties and applications:

  • The Boc (tert-butyloxycarbonyl) protecting group shields the amino function, providing stability against nucleophilic attack while remaining selectively cleavable under acidic conditions.

  • The tert-butylsulfanyl group protects the reactive thiol function of cysteine, preventing unwanted oxidation and disulfide formation during peptide synthesis.

  • The dicyclohexylamine counterion stabilizes the carboxylate group, improving the compound's crystallinity and stability during storage and handling.

  • The (2R) stereocenter maintains the naturally occurring L-configuration of the cysteine residue, which is essential for maintaining biological activity in the final peptide products.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine typically follows a multi-step process starting from L-cysteine. The synthesis generally proceeds through the following stages:

  • Protection of the amino group with a Boc moiety using di-tert-butyl dicarbonate (Boc2O)

  • Protection of the thiol group with a tert-butyl group using appropriate alkylating agents

  • Formation of the dicyclohexylamine salt to enhance stability and crystallinity

The precise reaction conditions require careful control of temperature, solvent selection, and reaction time to optimize yield and purity of the final product.

Industrial Production Considerations

In industrial settings, the production of this compound employs similar synthetic routes but implements additional technologies to ensure consistency and scalability:

  • Automated peptide synthesizers and large-scale reactors maintain precise control over reaction parameters

  • High-performance liquid chromatography (HPLC) purification techniques ensure product purity

  • Stringent quality control measures verify structural integrity and stereochemical purity

  • Process optimization minimizes waste and maximizes atom economy in accordance with green chemistry principles

Biological Activities and Pharmacological Properties

Analgesic Effects

The compound has demonstrated potential analgesic effects in preliminary research. This pain-relieving activity may be mediated through modulation of neurotransmitter receptors or through anti-inflammatory mechanisms that indirectly reduce pain perception. The particular stereochemistry of the compound likely plays a crucial role in determining binding affinity and selectivity toward biological targets responsible for these analgesic effects.

Neuroprotective Activities

Preliminary investigations suggest that (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine may exhibit neuroprotective properties. These effects could be mediated through:

  • Reduction of oxidative stress via the compound's potential antioxidant capabilities

  • Modulation of neurotransmitter systems, particularly those involved in excitotoxicity

  • Influence on neuroinflammatory processes that contribute to neuronal damage

Biological ActivityObserved EffectsPotential Mechanism
Anti-inflammatoryReduction in pro-inflammatory cytokinesEnzyme inhibition in inflammatory pathways
AnalgesicPain reduction in preliminary modelsNeurotransmitter receptor modulation
NeuroprotectivePrevention of neuronal damageAntioxidant activity and anti-inflammatory effects
Enzyme ModulationInhibition of specific metabolic enzymesDirect interaction with enzyme active sites

Applications in Peptide Chemistry

Role in Peptide Synthesis

The primary application of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine lies in peptide synthesis, where it serves as a protected form of cysteine. This protection is crucial when synthesizing peptides containing multiple cysteine residues, as it prevents premature disulfide bond formation and ensures that the final peptide adopts the correct tertiary structure. The combination of Boc and tert-butyl protecting groups offers a strategic advantage in orthogonal protection schemes used in complex peptide synthesis.

Advantages in Complex Peptide Synthesis

The unique combination of protecting groups in this compound provides several advantages in peptide synthesis workflows:

  • The Boc group can be selectively removed under acidic conditions without affecting the tert-butyl thiol protection

  • The tert-butyl thiol protection remains stable during peptide bond formation

  • The dicyclohexylamine salt form improves solubility in organic solvents commonly used in peptide synthesis

  • The preserved stereochemistry ensures the biological activity of the resulting peptides

Comparison with Related Compounds

Structural Analogs and Their Properties

Several structurally related compounds share similarities with (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine but differ in their protecting group strategies:

Table 3: Comparison of Protected Cysteine Derivatives

CompoundN-terminal ProtectionThiol ProtectionKey Characteristics
Boc-Cys(tBu)-OH DCHABoctert-butylStable salt form with dicyclohexylamine
Boc-Cys(Trt)-OHBocTritylMore labile thiol protection, used for mild deprotection
Fmoc-Cys(tBu)-OHFmoctert-butylUsed in solid-phase peptide synthesis
Alloc-Cys(tBu)-OHAlloctert-butylEnables orthogonal protection strategies

These structural variations provide peptide chemists with a range of options tailored to specific synthetic requirements and deprotection strategies.

Comparative Advantages

The compound (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine offers distinct advantages in certain peptide synthesis scenarios, particularly when:

  • Multiple cysteine residues must be incorporated into a single peptide

  • Sequential deprotection strategies are required

  • Stability during extended synthesis procedures is necessary

  • Specific stereochemistry must be maintained throughout the synthesis

Research Applications and Case Studies

Anti-inflammatory Research

Studies examining the anti-inflammatory properties of (2R)-3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;N-cyclohexylcyclohexanamine have demonstrated significant reduction in pro-inflammatory cytokines when human monocytes were treated with the compound. This research suggests potential applications in treating inflammatory conditions and provides a foundation for further development of anti-inflammatory therapeutics based on this molecular scaffold.

Neuropharmacological Investigations

Neuropharmacological assessments have revealed that the compound exhibits modulatory effects on dopamine receptors in experimental models. Behavioral tests demonstrated improved motor coordination and reduced anxiety-like behaviors, indicating potential therapeutic applications in neurological disorders. These findings highlight the compound's potential beyond its synthetic utility and suggest avenues for drug development targeting neurological conditions.

Toxicological ParameterCurrent KnowledgeResearch Needed
Acute ToxicityLimited dataDetermination of LD50 values in multiple species
GenotoxicityInsufficient dataAmes test, chromosome aberration studies
CytotoxicityPreliminary assessmentsComprehensive cell line testing
Organ ToxicityLimited informationHepatotoxicity, nephrotoxicity, cardiotoxicity studies
Reproductive ToxicityNot establishedFertility and developmental toxicity studies

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